4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16527585
InChI: InChI=1S/C17H18BF3O3/c1-15(2)16(3,4)24-18(23-15)14-10-9-13(22-14)11-7-5-6-8-12(11)17(19,20)21/h5-10H,1-4H3
SMILES:
Molecular Formula: C17H18BF3O3
Molecular Weight: 338.1 g/mol

4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC16527585

Molecular Formula: C17H18BF3O3

Molecular Weight: 338.1 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane -

Specification

Molecular Formula C17H18BF3O3
Molecular Weight 338.1 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C17H18BF3O3/c1-15(2)16(3,4)24-18(23-15)14-10-9-13(22-14)11-7-5-6-8-12(11)17(19,20)21/h5-10H,1-4H3
Standard InChI Key STDMDBSZDGAUKZ-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F

Introduction

Structural Characteristics and Molecular Design

Core Framework and Substituent Analysis

The compound features a 1,3,2-dioxaborolane ring system substituted with four methyl groups at the 4,4,5,5-positions, conferring steric protection to the boron center. Attached to the boron atom is a furan-2-yl group further substituted at the 5-position with a 2-(trifluoromethyl)phenyl moiety. This design merges the electronic effects of the trifluoromethyl group—a strong electron-withdrawing substituent—with the aromatic and heterocyclic properties of the furan ring.

The molecular formula is derived as C18H19BF3O3\text{C}_{18}\text{H}_{19}\text{BF}_3\text{O}_3, with a molecular weight of 369.15 g/mol. Key structural parameters include:

PropertyValue
Molecular FormulaC18H19BF3O3\text{C}_{18}\text{H}_{19}\text{BF}_3\text{O}_3
Molecular Weight369.15 g/mol
Topological Polar Surface Area41.85 Ų
Consensus Log P (o/w)3.94
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan ring contributes to π-conjugation, making the compound suitable for optoelectronic applications .

Synthetic Pathways and Reaction Optimization

Suzuki-Miyaura Cross-Coupling as a Key Strategy

The synthesis of dioxaborolane derivatives often employs palladium-catalyzed cross-coupling reactions. For example, analogous compounds such as 3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-phenylcarbazole are synthesized via Suzuki-Miyaura coupling using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) and potassium carbonate in toluene/water mixtures . Typical reaction conditions include:

ReagentRoleConcentration
Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4Catalyst0.5–1.0 mol%
K2CO3\text{K}_2\text{CO}_3Base2–4 equivalents
Toluene/Ethanol/WaterSolvent System3:1:1 ratio
Reaction TemperatureReflux (~110°C)5–18 hours

For the target compound, a plausible route involves coupling 5-[2-(trifluoromethyl)phenyl]furan-2-boronic acid with 2-bromo-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under analogous conditions. Reported yields for similar reactions range from 22.3% to 71%, depending on steric hindrance and electronic effects .

Challenges in Steric Environments

The bulky 4,4,5,5-tetramethyl groups on the dioxaborolane ring may impede coupling efficiency. Strategies to mitigate this include:

  • Elevated temperatures: Prolonged reflux (18+ hours) to overcome kinetic barriers .

  • Microwave-assisted synthesis: Reducing reaction times while maintaining yields .

Physicochemical and Computational Properties

Solubility and Partition Coefficients

Computational models predict the compound’s solubility in aqueous media as approximately 1.63×1051.63 \times 10^{-5} mg/mL, classifying it as poorly soluble . The consensus Log P (octanol/water) of 3.94 suggests high lipophilicity, aligning with its trifluoromethyl and aromatic substituents.

ParameterValueMethod
Log S (ESOL)-7.48Solubility prediction
Log P (XLOGP3)6.97Partition coefficient
GI AbsorptionHighADMET prediction
BBB PermeationYesADMET prediction

Spectroscopic Signatures

  • 11B NMR^{11}\text{B NMR}: A resonance near 30 ppm, characteristic of tetracoordinated boron centers.

  • 19F NMR^{19}\text{F NMR}: A singlet at -60 ppm for the trifluoromethyl group .

  • IR Spectroscopy: B-O stretching vibrations at 1350–1400 cm1^{-1} .

Functional Applications and Research Implications

Materials Science and Optoelectronics

The furan-dioxaborolane system enables π-π stacking interactions, beneficial for organic semiconductors. Analogous compounds exhibit applications in:

  • OLEDs: As electron-transport layers due to boron’s electron-deficient nature .

  • Polymer Stabilization: Enhancing thermal stability in fluorinated polymers .

Future Research Trajectories

Expanding Synthetic Methodologies

  • Photocatalytic Borylation: To improve regioselectivity in furan functionalization.

  • Continuous-Flow Systems: For scalable production with reduced catalyst loading.

Targeted Biological Screening

  • Kinase Inhibition Assays: Leveraging the trifluoromethyl group’s affinity for hydrophobic binding pockets.

  • Antimicrobial Studies: Given the furan ring’s historical role in antibiotic design .

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